molecular formula C18H19N5O4 B3006214 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid CAS No. 878423-55-3

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid

Cat. No.: B3006214
CAS No.: 878423-55-3
M. Wt: 369.381
InChI Key: SWGCMSUIHBIEJK-UHFFFAOYSA-N
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Description

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
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Scientific Research Applications

Aldose Reductase Inhibitory Activity

A study by Ogawva et al. (1993) explored the synthesis of 2,4-dioxo-thienopyrimidin-1-acetic acids with a benzyl moiety at the N-3 position, which showed potent aldose reductase inhibitory activity. This is significant as aldose reductase inhibitors have applications in treating complications of diabetes (Ogawva et al., 1993).

Anticancer Activity

Hayallah (2017) reported on the synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity. These compounds, including olomoucine analogues, showed notable inhibition activity against the human breast cancer cell line MCF-7 (Hayallah, 2017).

Synthesis of Heterocyclic Systems

Tolkunov et al. (2013) synthesized various heterocyclic compounds including those derived from benzothienopyrimidine, which are relevant for developing new pharmaceuticals (Tolkunov et al., 2013).

Peptide Nucleic Acid Monomers

Research by Abdelbaky et al. (2019) optimized the synthesis of peptide nucleic acid (PNA) purine monomers, which are crucial for therapeutics and molecular diagnostic tools (Abdelbaky et al., 2019).

Thymidylate Synthase Inhibition

Taylor et al. (1992) synthesized a compound acting primarily on thymidylate synthase rather than purine synthesis, highlighting its potential as an antitumor agent (Taylor et al., 1992).

Other Applications

  • Grivsky et al. (1980) synthesized a compound with significant activity against mammalian dihydrofolate reductase, indicating its potential as an antitumor agent (Grivsky et al., 1980).
  • Nelsestuen (1979) conducted a study involving the condensation of purines and pyrimidines, contributing to the understanding of nucleoside synthesis (Nelsestuen, 1979).

Properties

IUPAC Name

2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-20-15-14(16(26)23(18(20)27)11-13(24)25)22-9-5-8-21(17(22)19-15)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGCMSUIHBIEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCCN(C3=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331271
Record name 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878423-55-3
Record name 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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